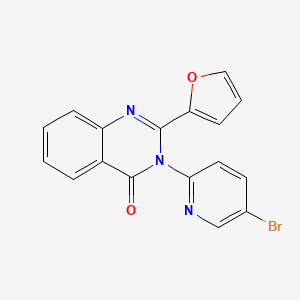

![molecular formula C18H23N3O4S B5514923 1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related spiro compounds involves multi-step pathways starting from commercially available building blocks. A notable method is the solid-phase synthesis which has been applied to create derivatives with a quaternary carbon position and subsequent cyclization into compounds with unique 3D architectures, such as spiroquinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018). Another approach involves one-pot, three-component synthesis techniques that efficiently yield novel spiro derivatives (Ghozlan, Abdelmoniem, Abdelmoniem, & Abdelhamid, 2016).

Molecular Structure Analysis

The molecular structure of spiro compounds can be highly intricate, featuring a spiro linkage that connects two or more rings at a single atom. This spiro linkage creates a rigid 3D structure that significantly influences the molecule's chemical and physical properties. X-ray crystallography data support the structural assignments of these compounds, providing insights into their potential to form clathrate structures with various solvate molecules (Mamedov, Kalinin, Gubaidullin, & Litvinov, 2007).

Chemical Reactions and Properties

Spiro compounds are known for their diverse chemical reactivity, which can be manipulated through various functional groups present in the molecule. For instance, acyl migration and debenzylation reactions have been observed in the synthesis of spiro[piperidine-quinolines], highlighting the dynamic nature of these compounds under certain conditions (Kouznetsov et al., 2005).

科学的研究の応用

Multi-component Cycloaddition Reactions

One application involves the synthesis of novel hybrid spiroheterocycles through multi-component, 1,3-dipolar cycloaddition reactions. These reactions are chemo-, regio-, and stereoselective, producing compounds with potential for further biological application studies. The use of ionic liquids as reaction mediums, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), has been highlighted for its efficacy in yielding excellent product outcomes (Rajesh, Bala, & Perumal, 2012).

Synthesis of Spiro Compounds

Another application is observed in the synthesis of new spiro compounds derived from 11H-indeno[1,2-b]quinoxalin-2-one. The synthesis process involves reactions with semi(thiosemi)carbazides in ethanol, leading to semi(thiosemi)carbazones. These intermediates, upon further reactions, yield compounds with potential antibacterial and antifungal activities, showcasing the versatility of the spiro framework in medicinal chemistry applications (Velikorodov, Stepkina, Shustova, & Ionova, 2015).

Antimicrobial Derivatives

The synthesis and antimicrobial evaluation of novel 6'- Amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives have been explored. Through multi-component reactions involving active methylene compounds, these derivatives exhibit significant antibacterial and antifungal effects, underscoring the potential of spiro compounds in developing new antimicrobial agents (Moghaddam‐manesh, Ghazanfari, Sheikhhosseini, & Akhgar, 2020).

Synthesis and Transformation Studies

Studies on the synthesis and transformations of new spiro-4-piperidines, including observations on acetyl migration under certain conditions, provide insights into the structural manipulations possible with spiro compounds. These studies are crucial for understanding the chemical behavior of spiro compounds under various synthetic conditions (Kouznetsov, Diaz, Sanabria, Vargas, Poveda, Stashenko, Bahsas, & Amaro-Luis, 2005).

Antitumor Activity

Research into spiro[imidazolidine-4,3'-thieno[2,3-g]quinoline]-tetraones and spiro[thieno[2,3-g]quinoline-3,5'-[1,2,4]triazinane]-tetraones has revealed potent antiproliferative activity against human tumor cell lines. These compounds, derived from spiro frameworks, demonstrate the potential for spiro compounds in cancer therapy (Bolognese, Correale, Manfra, Esposito, Novellino, & Lavecchia, 2008).

特性

IUPAC Name |

1'-[2-(1,1-dioxothiolan-3-yl)acetyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c22-16(11-13-5-10-26(24,25)12-13)21-8-6-18(7-9-21)17(23)19-14-3-1-2-4-15(14)20-18/h1-4,13,20H,5-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUAHDOLGHMXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)

![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)

![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)